molecular formula C13H25N3O B1461329 2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1153135-51-3

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1461329
M. Wt: 239.36 g/mol
InChI Key: GPZMTARPSIOJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as 4-methylpiperidine-4-carboxylic acid ethyl ester, is an organic compound with a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, as an inhibitor of enzymes and as a ligand for receptors. The compound has been studied extensively in recent years due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds structurally similar to "2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one," highlighting their importance in synthetic organic chemistry. For instance, research on the straightforward synthesis of chiral ligands based on l-pipecolinic acid demonstrates novel approaches to creating enantiopure compounds with potential applications in asymmetric catalysis (Alvarez-Ibarra et al., 2010). Additionally, the development of fluorescent probes for β-amyloids, synthesized through catalytic acylation, provides tools for the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Catalytic Applications and Fluorescent Probing

The unique structural features of these compounds have been explored for catalytic applications and fluorescent probing. For example, novel chiral ligands have shown a singular behavior on the stereocontrol of benzaldehyde and diethylzinc reactions, indicating their potential in enantioselective synthesis (Alvarez-Ibarra et al., 2010). Similarly, the synthesis of fluorescent probes for β-amyloids opens avenues for their application in diagnosing neurodegenerative diseases (Fa et al., 2015).

Chemosensing and Virtual Screening

Research has also explored the use of related compounds in chemosensing, demonstrating their utility in detecting ions and molecules with high sensitivity and selectivity. For instance, the discovery of a fluorescent chemosensor for Fe3+ ions and picric acid illustrates the potential of these compounds in environmental monitoring and safety applications (Shylaja et al., 2020). Moreover, structure-guided virtual screening approaches have been utilized to identify compounds with antiviral activity against COVID-19, showcasing the role of these molecules in drug discovery (Rashdan et al., 2021).

Film Fabrication and DNA Interaction Studies

The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response highlights the potential of these compounds in creating electrooptic materials (Facchetti et al., 2006). Additionally, studies on the interaction of novel Schiff base ligands derived from 1,2,4-triazoles with DNA provide insights into their potential therapeutic applications and drug design strategies (Kurt et al., 2020).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-2-8-16(9-3-11)13(17)10-15-6-4-12(14)5-7-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZMTARPSIOJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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